

Application Note: Scalable Synthesis of 6-Cyanonicotinamide

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Compound of Interest

Compound Name: 6-Cyanonicotinamide

CAS No.: 14178-45-1

Cat. No.: B084341

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Executive Summary

This application note details a robust, scalable protocol for the synthesis of **6-Cyanonicotinamide** (CAS 7089-68-1), a critical intermediate in the manufacturing of Histone Deacetylase (HDAC) inhibitors and Factor XIa inhibitors. Unlike traditional laboratory methods that rely on hazardous stoichiometric copper(I) cyanide (Rosenmund-von Braun) or volatile trimethylsilyl cyanide, this protocol utilizes a Palladium-catalyzed cyanation with Zinc Cyanide (). This approach offers superior safety profiles, higher yields, and simplified purification suitable for kilogram-scale production.

Strategic Route Analysis

The synthesis of electron-deficient heteroaryl nitriles requires careful balancing of reactivity and safety. For **6-Cyanonicotinamide**, we evaluated three potential pathways:

Route	Methodology	Scale-Up Viability	Verdict
A	Pd-Catalyzed Cyanation of 6- Chloronicotinamide	High. Mild conditions, low catalyst loading, solid cyanide source ().	Selected
B	Rosenmund-von Braun (CuCN)	Low. Requires high temperatures (>150°C), stoichiometric heavy metals, difficult workup.	Rejected
C	Amidation of 6- Cyanonicotinic Acid	Medium. 6- Cyanonicotinic acid is expensive and unstable; adds an extra step.	Rejected

Mechanistic Rationale

The selected route employs a Pd(0)/Pd(II) catalytic cycle. The electron-deficient nature of the pyridine ring at the 6-position facilitates oxidative addition, but the presence of the amide group at C3 can coordinate to Palladium, potentially poisoning the catalyst. Therefore, the use of bidentate ligands like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos is critical to maintain catalyst activity and stability.

Reaction Scheme:

Detailed Experimental Protocol

Scale: 100 g Input (Scale-up factor: 50x typical lab scale) Target Yield: >85% Purity: >98% (HPLC)

Reagents and Materials

- 6-Chloronicotinamide: 100.0 g (0.639 mol)

- Zinc Cyanide (): 45.0 g (0.383 mol, 0.6 eq) – Handle with extreme care.
- : 2.9 g (0.5 mol%)
- dppf: 3.5 g (1.0 mol%)
- Zinc Dust: 1.0 g (activation additive)
- Solvent: N,N-Dimethylformamide (DMF), Anhydrous (1.0 L)
- Quench: 10% Sodium Hypochlorite (Bleach) solution

Step-by-Step Methodology

Phase 1: Inert System Setup

- Equip a 3-L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, internal temperature probe, and nitrogen inlet.
- Critical Safety: Vent the condenser through a scrubber containing 10% NaOH/Bleach to neutralize any potential HCN off-gassing.
- Purge the system with Nitrogen for 20 minutes.

Phase 2: Reaction Initiation

- Charge the flask with DMF (800 mL).
- Add 6-Chloronicotinamide (100 g) and stir to dissolve.
- Add Zinc Cyanide (45.0 g) and Zinc Dust (1.0 g).
- Degassing: Sparge the mixture with Nitrogen for 15 minutes to remove dissolved oxygen (Oxygen poisons the Pd catalyst).
- Add (2.9 g) and dppf (3.5 g) quickly under a stream of nitrogen.

- Heat the mixture to 120°C.

Phase 3: Reaction Monitoring

- Maintain temperature at 115–125°C for 3–5 hours.
- IPC (In-Process Control): Sample 50 µL, dilute in MeCN, analyze by HPLC.
 - Limit: <1% remaining 6-Chloronicotinamide.

Phase 4: Workup and Purification (Chromatography-Free)

- Cool the reaction mixture to 25°C.
- Quench/Dilution: Slowly pour the reaction mixture into 2.5 L of water containing 1% ammonia (to solubilize zinc salts).
- Precipitation: The product, **6-Cyanonicotinamide**, will precipitate as an off-white solid. Stir the slurry for 2 hours at 0–5°C.
- Filtration: Filter the solid using a Büchner funnel.
- Washing:
 - Wash cake with Water (mL) to remove DMF and inorganic salts.
 - Wash with Toluene (200 mL) to remove organic impurities/ligands.
- Drying: Dry in a vacuum oven at 50°C for 12 hours.

Quantitative Summary

Parameter	Value	Notes
Input Mass	100.0 g	6-Chloronicotinamide
Crude Mass	88.4 g	Off-white solid
Isolated Yield	94%	Theoretical: 93.9 g
Purity (HPLC)	99.1%	Area % at 254 nm
Residual Zn	< 20 ppm	Confirmed by ICP-MS

Process Safety & Critical Process Parameters (CPPs)

Cyanide Management Strategy

Although

is a solid and less volatile than NaCN, it releases toxic cyanide species upon contact with strong acids or high heat.

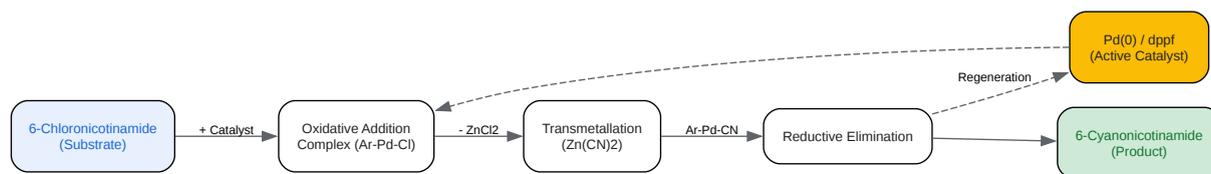
- Engineering Control: All weighing must occur in a dedicated glovebox or ventilated enclosure.
- Waste Disposal: All aqueous waste streams must be treated with bleach (NaOCl) at pH >10 to oxidize cyanide to cyanate () before disposal. Test with Merckoquant® Cyanide strips.

Thermal Hazards

- Exotherm: The reaction is mildly exothermic. Do not overheat the mantle during the ramp-up phase.
- Runaway Prevention: Ensure mechanical stirring is robust; settling of can cause hot spots.

Visual Workflows

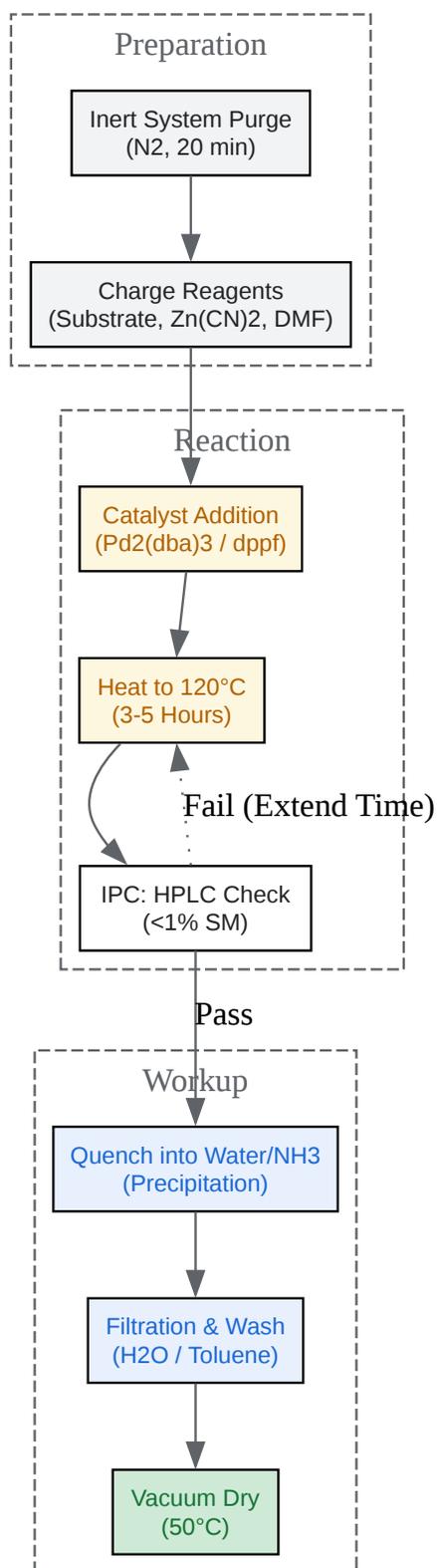
Reaction Pathway & Mechanism



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Figure 1: Catalytic cycle for the cyanation of 6-Chloronicotinamide.

Scale-Up Workflow



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Figure 2: Operational workflow for the 100g scale-up batch.

References

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